molecular formula C10H11ClN2O4S B2612842 N-(4-[(Acetylamino)sulfonyl]phenyl)-2-chloroacetamide CAS No. 97433-27-7

N-(4-[(Acetylamino)sulfonyl]phenyl)-2-chloroacetamide

Cat. No.: B2612842
CAS No.: 97433-27-7
M. Wt: 290.72
InChI Key: DVYZZCCUUTXKAN-UHFFFAOYSA-N
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Description

N-(4-[(Acetylamino)sulfonyl]phenyl)-2-chloroacetamide (CAS 97433-27-7) is a high-purity chemical intermediate of significant interest in medicinal and synthetic chemistry. This compound, with a molecular formula of C 10 H 11 ClN 2 O 4 S and a molecular weight of 290.72 , serves as a versatile building block for the synthesis of more complex molecules. Its structure incorporates both a sulfonamide group, a key pharmacophore in many drugs, and a reactive chloroacetamide moiety. Research indicates that derivatives of 2-chloro-N-phenylacetamide, which share this compound's core functional group, are valuable precursors in the development of novel carbonic anhydrase inhibitors . Carbonic anhydrase isoforms are important therapeutic targets for conditions such as glaucoma, epilepsy, and cancer . The reactive chloroacetamide group allows this compound to be easily functionalized, making it a crucial reagent for researchers constructing compound libraries for biological screening or optimizing lead compounds in drug discovery projects. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O4S/c1-7(14)13-18(16,17)9-4-2-8(3-5-9)12-10(15)6-11/h2-5H,6H2,1H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVYZZCCUUTXKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-[(Acetylamino)sulfonyl]phenyl)-2-chloroacetamide typically involves the following steps:

    Acetylation: The starting material, 4-aminobenzenesulfonamide, is acetylated using acetic anhydride in the presence of a base such as pyridine to form N-(4-acetylaminophenyl)sulfonamide.

    Chlorination: The acetylated product is then reacted with chloroacetyl chloride in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloroacetamide group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols to form corresponding substituted products.

    Oxidation and Reduction: The sulfonamide group can be involved in oxidation and reduction reactions, although these are less common for this compound.

    Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products:

    Substituted Products: Depending on the nucleophile used, various substituted derivatives of N-(4-[(Acetylamino)sulfonyl]phenyl)-2-chloroacetamide can be obtained.

    Hydrolyzed Products: The hydrolysis of the acetyl group yields N-(4-aminophenyl)sulfonamide.

Scientific Research Applications

Chemical Structure and Synthesis

N-(4-[(Acetylamino)sulfonyl]phenyl)-2-chloroacetamide has the molecular formula C10H11ClN2O4SC_{10}H_{11}ClN_{2}O_{4}S and a molecular weight of approximately 304.75 g/mol. The compound features a phenyl ring substituted with an acetylamino group and a sulfonamide moiety, along with a chloroacetamide functional group.

Synthesis Methods:

  • Acylation of Sulfonamide Derivatives: Utilizing acetyl chloride in the presence of a base to form the acetylamino group.
  • Nucleophilic Substitution Reactions: Introducing the chloroacetamide functionality by replacing the chlorine atom with an amine or other nucleophiles.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes, which can lead to reduced bacterial resistance and enhanced therapeutic outcomes. Similar compounds have shown effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria.

Enzyme Inhibition

Research indicates that this compound can effectively bind to enzymes involved in metabolic pathways, which is crucial for understanding its mechanism of action. For instance, studies have documented its inhibitory effects on certain bacterial enzymes, contributing to its potential as an antibacterial agent .

Applications in Medicinal Chemistry

  • Antimicrobial Agents:
    • This compound has demonstrated significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. Its effectiveness varies based on the substituents on the phenyl ring, influencing its lipophilicity and membrane permeability .
  • Cancer Treatment:
    • The compound's ability to inhibit specific enzymes may also extend to applications in oncology, where enzyme inhibition can disrupt cancer cell proliferation pathways. Research into similar compounds has indicated potential anti-cancer properties, warranting further investigation into this compound's effects on cancer cells.
  • Inflammation Modulation:
    • Given its structural characteristics, this compound may also play a role in modulating inflammatory responses, which could be beneficial in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study screened various N-substituted phenyl-2-chloroacetamides for antimicrobial potential using quantitative structure-activity relationship (QSAR) analysis. The results indicated that compounds with similar structures to this compound exhibited varying degrees of effectiveness against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), emphasizing the importance of structural modifications for enhancing activity .

Case Study 2: Enzyme Interaction Studies

Interaction studies revealed that this compound could bind effectively to target enzymes involved in metabolic pathways. These findings highlight the compound's potential for optimizing therapeutic efficacy through targeted enzyme inhibition.

Mechanism of Action

The mechanism of action of N-(4-[(Acetylamino)sulfonyl]phenyl)-2-chloroacetamide involves its interaction with biological targets through its functional groups. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit enzymes such as dihydropteroate synthase. The chloroacetamide group can act as an alkylating agent, modifying nucleophilic sites on proteins and DNA.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Acetamide Derivatives

Compound Name Molecular Formula Key Substituents Functional Groups Synthesis Method Key Properties/Activities
N-(4-[(Acetylamino)sulfonyl]phenyl)-2-chloroacetamide C₈H₈ClN₂O₄S 4-sulfamoylphenyl, chloroacetyl Acetamide, sulfonamide, chloro Acetylation of 4-sulfamoylaniline + chloroacetylation Intermediate; potential sulfonamide activity
N-[4-[[(4-Methyl-1-piperazinyl)amino]sulfonyl]phenyl]acetamide C₁₃H₁₉N₄O₃S Piperazinylamino-sulfonyl Acetamide, sulfonamide, piperazine Modified synthesis from precursor 10 Antitubercular activity (87% yield)
2-Chloro-N-(4-fluorophenyl)acetamide C₈H₇ClFNO 4-fluorophenyl, chloroacetyl Acetamide, chloro, fluoro Reaction of 2-chloroacetyl chloride with 4-fluoroaniline Intermediate for heterocycles (e.g., quinolin-8-yloxy derivatives)
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide C₉H₉ClN₂O₅S 4-chloro-2-nitrophenyl, methylsulfonyl Acetamide, nitro, methylsulfonyl Reflux of N-(4-chloro-2-nitrophenyl)methanesulfonamide with acetic anhydride Crystalline solid with intramolecular H-bonding
N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide C₉H₇ClF₃NO 4-chloro-2-(trifluoromethyl)phenyl Acetamide, trifluoromethyl Commercial synthesis (Georganics) Research intermediate; electron-withdrawing CF₃ group
N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide C₈H₇ClN₂O₂ 4-chlorophenyl, hydroxyimino Acetamide, hydroxyimino Crystallographic characterization Planar structure; hydrogen-bonded packing

Structural and Functional Differences

  • Substituent Effects: Electron-Withdrawing Groups: The nitro group in N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide increases acidity of the sulfonamide proton, enhancing reactivity in nucleophilic substitutions . In contrast, the trifluoromethyl group in N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide provides strong electron withdrawal, improving metabolic stability . Halogen Variants: Fluorine in 2-chloro-N-(4-fluorophenyl)acetamide offers electronegativity and metabolic resistance, whereas chlorine in the target compound may facilitate halogen bonding in protein interactions .
  • Synthetic Routes :

    • Most compounds are synthesized via acetylation or chloroacetylation of aniline precursors. For example, the target compound likely involves sequential acetylation and chloroacetylation of 4-sulfamoylaniline, while N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide is prepared via acetic anhydride reflux .
  • Intermediate Utility: The target compound and 2-chloro-N-(4-fluorophenyl)acetamide serve as precursors for heterocycles like quinolin-8-yloxy acetamides . Crystallographic Features: Intramolecular hydrogen bonding in N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide stabilizes its crystal lattice, whereas the hydroxyimino group in N-(4-chlorophenyl)-2-(hydroxyimino)acetamide enables planar molecular geometry .

Research Findings and Implications

  • Antimicrobial Potential: The sulfamoyl group in the target compound mirrors sulfonamide antibiotics (e.g., sulfamethoxazole), suggesting unexplored antimicrobial activity .
  • Reactivity for Derivatization : The chloroacetyl group in the target and analogs like 2-chloro-N-(4-sulfamoylphenyl)acetamide enables nucleophilic substitution, facilitating the synthesis of thioether or amine-linked derivatives .
  • Thermal Stability : Compounds with nitro or trifluoromethyl groups (e.g., N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide) exhibit higher thermal stability due to strong electron-withdrawing effects .

Biological Activity

N-(4-[(Acetylamino)sulfonyl]phenyl)-2-chloroacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an enzyme inhibitor. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and data.

The synthesis of this compound typically involves the acylation of sulfonamide derivatives. A common method includes the reaction of 4-aminobenzenesulfonamide with chloroacetyl chloride in the presence of a base, such as triethylamine. This reaction facilitates the formation of the acetylamino group while introducing the chloroacetamide functionality through nucleophilic substitution reactions .

Enzyme Inhibition

This compound exhibits significant enzyme inhibitory activity. Research indicates that compounds with sulfonamide groups are known for their antibacterial properties, while the acetylamino moiety enhances their pharmacological profile. Studies demonstrate that this compound can effectively inhibit various enzymes involved in metabolic pathways, which is crucial for its therapeutic efficacy .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its structural features contribute to its ability to penetrate bacterial membranes effectively, making it a candidate for further investigation in antibiotic development. In particular, it has been noted for its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

Comparative Analysis with Similar Compounds

To better understand the activity of this compound, a comparative analysis was conducted with structurally similar compounds. The following table summarizes key characteristics and biological activities of related compounds:

Compound NameStructural FeaturesBiological Activity
N-acetyl-4-methyl-benzenesulfonamideAcetyl group and methyl substitutionRapid synthesis; moderate antibacterial
N-(4-acetamidophenyl)-2-chloroacetamideAcetamido groupDifferent activity profiles; potential anticancer
N-(4-sulfamoylphenyl)-2-chloroacetamideSulfamoyl instead of acetylaminoMore pronounced antibacterial properties

This comparison highlights how variations in functional groups can influence biological activity, with this compound standing out due to its unique combination of functionalities .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of this compound against various pathogens. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential as a therapeutic agent in treating resistant infections .

Case Study 2: Anticancer Activity

Another research effort focused on the compound's anticancer properties. In vitro assays demonstrated that it inhibited cell proliferation in several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve interference with specific signaling pathways crucial for tumor growth .

Q & A

Q. Q1. What are the established synthetic pathways for N-(4-[(acetylamino)sulfonyl]phenyl)-2-chloroacetamide, and what critical reaction conditions are required?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, N-(4-sulfamoylphenyl)-2-chloroacetamide derivatives are synthesized by reacting 4-sulfamoylaniline with chloroacetyl chloride in anhydrous dichloromethane under nitrogen atmosphere, followed by acetylation of the sulfonamide group using acetic anhydride under reflux . Key conditions include controlled temperature (0–5°C for initial reaction, 60–80°C for reflux) and stoichiometric ratios (1:1.2 molar ratio of aniline to chloroacetyl chloride). Purity is ensured via recrystallization from ethanol or methanol.

Q. Q2. How is the molecular structure of this compound validated in academic research?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation. For example, related N-(substituted phenyl)-2-chloroacetamide derivatives show bond lengths (C=O: 1.21–1.23 Å, C–Cl: 1.76–1.78 Å) and angles consistent with sp² hybridization at the carbonyl carbon. Intramolecular interactions (e.g., C–H···O) and intermolecular hydrogen bonding (N–H···O) are critical for stabilizing the crystal lattice . Complementary techniques like FT-IR (amide I band: ~1650 cm⁻¹) and NMR (¹³C: δ 165–170 ppm for carbonyl) further confirm functional groups.

Q. Q3. What are the standard protocols for characterizing its purity and stability?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and a C18 column (acetonitrile/water mobile phase) is used to assess purity (>98%). Stability studies under ambient and accelerated conditions (40°C/75% RH) over 30 days monitor degradation via LC-MS. Thermal stability is evaluated via differential scanning calorimetry (DSC), with decomposition temperatures typically >200°C .

Advanced Research Questions

Q. Q4. How can computational methods aid in understanding the reactivity of this compound in metal-ion sensing applications?

Methodological Answer: Molecular docking and density functional theory (DFT) calculations predict binding interactions. For instance, a thiacalix[4]arene derivative functionalized with N-(4-[(acetylamino)sulfonyl]phenyl)-2-chloroacetamide showed selective binding to Hg(II) ions. DFT optimizes geometry and calculates binding constants (log K = 4.2–5.8), while time-dependent DFT (TD-DFT) models fluorescence quenching mechanisms . Experimental validation includes Job’s plot analysis (1:1 stoichiometry) and Benesi-Hildebrand plots for binding constants.

Q. Q5. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

Methodological Answer: Discrepancies in biological activity (e.g., antimicrobial vs. inactive results) are addressed via orthogonal assays. For example, derivatives with a 4-nitrophenyl group showed variable MIC values against S. aureus (2–64 µg/mL). Researchers must standardize protocols:

  • Use CLSI broth microdilution guidelines.
  • Control solvent effects (DMSO ≤1% v/v).
  • Validate via time-kill assays and cytotoxicity screening (e.g., MTT on HEK-293 cells) . Structural analogs with electron-withdrawing groups (e.g., –NO₂) often enhance activity due to increased electrophilicity.

Q. Q6. How are advanced spectroscopic techniques employed to study its environmental degradation pathways?

Methodological Answer: Photodegradation under UV light (254 nm) is monitored via LC-QTOF-MS to identify transformation products. For example, cleavage of the sulfonamide group yields 4-aminophenyl fragments, while hydrolysis of the acetamide generates chloroacetic acid. Ecotoxicity is assessed using Daphnia magna acute toxicity assays (48-h LC₅₀) . Solid-phase microextraction (SPME) coupled with GC-MS quantifies volatile byproducts.

Methodological Challenges and Solutions

Q. Q7. What are the challenges in synthesizing enantiomerically pure derivatives, and how are they addressed?

Methodological Answer: Racemization at the α-carbon of the acetamide moiety is a key issue. Solutions include:

  • Using chiral auxiliaries (e.g., Evans oxazolidinones) during acylation.
  • Enzymatic resolution with lipases (e.g., Candida antarctica lipase B) to separate enantiomers .
  • Chiral HPLC (Chiralpak IA column, hexane/isopropanol eluent) for analytical purity verification.

Q. Q8. How do researchers optimize reaction yields for large-scale synthesis while minimizing hazardous byproducts?

Methodological Answer: Green chemistry principles are applied:

  • Solvent selection: Replace dichloromethane with cyclopentyl methyl ether (CPME).
  • Catalysis: Use KI/K₂CO₃ to accelerate nucleophilic substitution, reducing reaction time from 24 h to 6 h .
  • Flow chemistry: Continuous reactors improve heat dissipation and scalability, achieving >85% yield at 100-g scale.

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